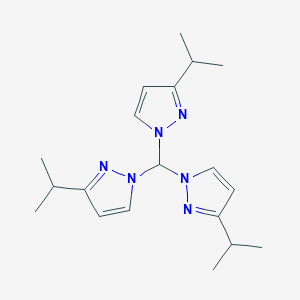
1H-Pyrazole, 1,1',1''-methylidynetris[3-(1-methylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions in the ring. This particular compound is characterized by its unique structure, which includes three pyrazole rings connected through a central carbon atom, each substituted with an isopropyl group.
Preparation Methods
The synthesis of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- involves multiple steps. One common method is the cycloaddition reaction of hydrazines with 1,3-diketones, followed by further functionalization. The reaction typically occurs under mild conditions, often using solvents like ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. For instance, ruthenium-catalyzed hydrogen transfer reactions have been employed to synthesize pyrazole derivatives efficiently .
Chemical Reactions Analysis
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like bromine or hydrogen peroxide, leading to the formation of pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydrazine or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced with other functional groups using reagents like alkyl halides or aryl halides.
Common reagents and conditions used in these reactions include solvents like ethanol, DMSO, and catalysts such as palladium or copper. Major products formed from these reactions include various substituted pyrazoles, which can be further utilized in different applications .
Scientific Research Applications
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Medicine: Pyrazole derivatives have shown potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: The compound is utilized in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The pathways involved may include the inhibition of prostaglandin synthesis or the modulation of signal transduction pathways .
Comparison with Similar Compounds
1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- can be compared with other similar compounds, such as:
- 1H-Pyrazole, 1,1’,1’'-methylidynetris[3,5-dimethyl-]
- 1H-Pyrazole, 3,5-bis(1,1-dimethylethyl)-
- 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid ethyl ester
These compounds share the pyrazole core structure but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 1H-Pyrazole, 1,1’,1’'-methylidynetris[3-(1-methylethyl)- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity .
Properties
CAS No. |
308847-51-0 |
|---|---|
Molecular Formula |
C19H28N6 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
1-[bis(3-propan-2-ylpyrazol-1-yl)methyl]-3-propan-2-ylpyrazole |
InChI |
InChI=1S/C19H28N6/c1-13(2)16-7-10-23(20-16)19(24-11-8-17(21-24)14(3)4)25-12-9-18(22-25)15(5)6/h7-15,19H,1-6H3 |
InChI Key |
UJEDZDVJYHKUAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C=C1)C(N2C=CC(=N2)C(C)C)N3C=CC(=N3)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















